3-nitro-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
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Overview
Description
3-nitro-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that features a quinazolinone core, a furan ring, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the furan ring, and the final coupling with the nitrobenzene derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form different derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the furan ring could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-nitro-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and nitrobenzene moiety. These interactions can lead to the modulation of various biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core and have been studied for their biological activities.
Imidazole derivatives: These compounds also feature a heterocyclic core and have diverse applications in medicinal chemistry.
Pyrrolidine derivatives: These compounds are known for their versatility in drug discovery and share some structural similarities with the quinazolinone core.
Uniqueness
3-nitro-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is unique due to its combination of a quinazolinone core, a furan ring, and a nitrobenzene moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C26H17N5O5S |
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Molecular Weight |
511.5 g/mol |
IUPAC Name |
3-nitro-N-[(E)-[5-(4-oxo-3-phenylquinazolin-2-yl)sulfanylfuran-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H17N5O5S/c32-24(17-7-6-10-19(15-17)31(34)35)29-27-16-20-13-14-23(36-20)37-26-28-22-12-5-4-11-21(22)25(33)30(26)18-8-2-1-3-9-18/h1-16H,(H,29,32)/b27-16+ |
InChI Key |
BLYJJPAMUWIVGJ-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)/C=N/NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=CC=C(O4)C=NNC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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